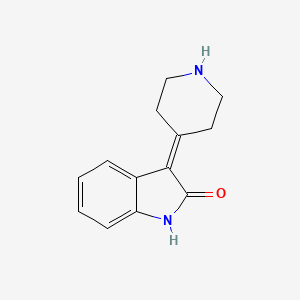![molecular formula C7H3F3N4O2 B13158063 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties. It is used in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with diethylethoxymethylenemalonate in glacial acetic acid. This reaction yields ethyl 2-(trifluoromethyl)-4,7-dihydro-7-oxo-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction involves enaminonitriles and benzohydrazides, resulting in good-to-excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions and various 1,3-dicarbonyl compounds for substitution reactions .
Major Products
The major products formed from these reactions include poly-substituted derivatives and trifluoromethyl triazolopyrimidine derivatives .
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and cardiovascular properties
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor for various enzymes, including JAK1 and JAK2, by binding to their active sites and blocking their activity . This inhibition can lead to reduced inflammation and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with the trifluoromethyl group at a different position.
1,2,4-Triazole: A simpler structure with only the triazole ring.
1,2,4-Triazolo[1,5-a]pyridine: Another fused ring system with different biological activities.
Uniqueness
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific trifluoromethyl group positioning, which enhances its biological activity and makes it a valuable compound for medicinal chemistry .
Propiedades
Fórmula molecular |
C7H3F3N4O2 |
|---|---|
Peso molecular |
232.12 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)4-1-3(5(15)16)14-6(13-4)11-2-12-14/h1-2H,(H,15,16) |
Clave InChI |
QEUFKTUIXUJELE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=NC=N2)N=C1C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




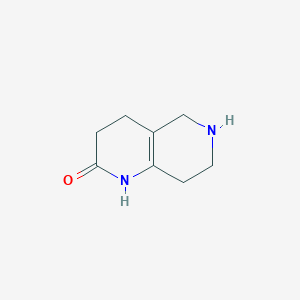
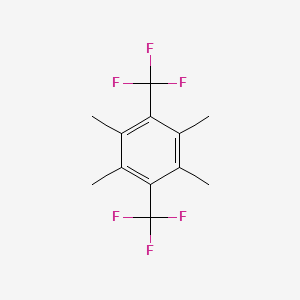
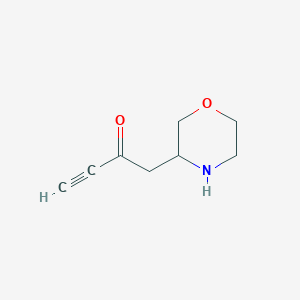
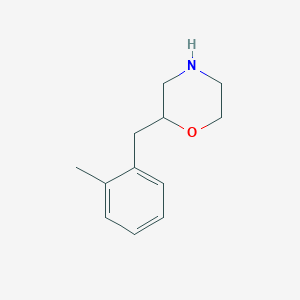

![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
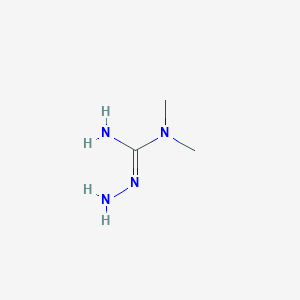
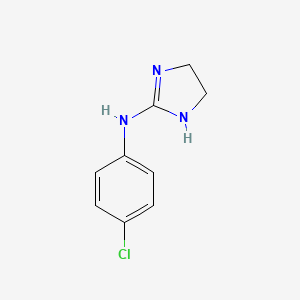

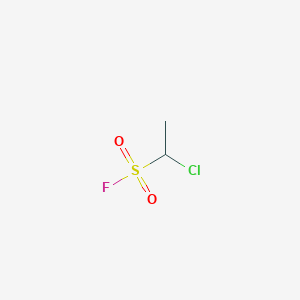
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
